molecular formula C15H12N2O2 B14669504 7-Methoxy-4-phenylquinazolin-2(1H)-one CAS No. 37528-45-3

7-Methoxy-4-phenylquinazolin-2(1H)-one

Cat. No.: B14669504
CAS No.: 37528-45-3
M. Wt: 252.27 g/mol
InChI Key: ITNURELQVHPKSW-UHFFFAOYSA-N
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Description

7-Methoxy-4-phenylquinazolin-2(1H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. Quinazolinones represent a privileged scaffold in chemical biology, known for their diverse pharmacological activities and presence in several clinically used drugs . The specific substitution pattern of a methoxy group at the 7-position and a phenyl ring at the 4-position is designed to modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. Research Applications and Potential Value: • Oncology Research: Quinazolinone derivatives are extensively investigated as potential anticancer agents. They can induce tumor cell death through various mechanisms, including apoptosis, autophagy, and ferroptosis . This compound serves as a key precursor for developing novel inhibitors targeting critical pathways in cancer cell proliferation. • Antiviral Research: Certain quinazolinone-based compounds have been identified as non-covalent inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), demonstrating the scaffold's relevance in antiviral drug discovery . • Antioxidant Studies: The structural features of quinazolinones allow for radical scavenging and metal-chelating properties. The presence of specific substituents is critical for this activity, positioning such compounds as subjects of interest in oxidative stress research . Handling and Usage: This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

CAS No.

37528-45-3

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

7-methoxy-4-phenyl-1H-quinazolin-2-one

InChI

InChI=1S/C15H12N2O2/c1-19-11-7-8-12-13(9-11)16-15(18)17-14(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18)

InChI Key

ITNURELQVHPKSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-phenylquinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and a methoxy-substituted benzaldehyde.

    Cyclization: The aniline derivative undergoes cyclization with the benzaldehyde in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid, to form the quinazoline core.

    Substitution: The phenyl group is introduced at the 4th position through a substitution reaction, often using a Grignard reagent or an organolithium compound.

    Methoxylation: The methoxy group is introduced at the 7th position using a methoxylation reagent, such as dimethyl sulfate or methyl iodide, under basic conditions.

Industrial Production Methods

Industrial production of 7-Methoxy-4-phenylquinazolin-2(1H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-phenylquinazolin-2(1H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinazolines.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds, dimethyl sulfate, methyl iodide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

7-Methoxy-4-phenylquinazolin-2(1H)-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-Methoxy-4-phenylquinazolin-2(1H)-one with structurally related quinazolinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference ID
7-Methoxy-4-phenylquinazolin-2(1H)-one 7-OCH₃, 4-Ph C₁₅H₁₂N₂O₂ 264.27 (calculated) Not explicitly reported -
7-Methoxyquinazolin-4(1H)-one 7-OCH₃ C₉H₈N₂O₂ 176.17 Solubility in DMSO; stable at 2–8°C
2-(4-Methoxyphenyl)quinazolin-4(3H)-one 4-OCH₃-Ph at C2 C₁₅H₁₂N₂O₂ 264.27 Crystallographic data available
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one 2-Cyclohexyl, 1-Ph C₂₀H₂₀N₂O 304.39 Acute toxicity (oral, H302)
7-Chloro-3-(2-methoxy-5-methylphenyl)-2-thioxo-3,4-dihydroquinazolin-4-one 7-Cl, 3-(2-OCH₃-5-Me-Ph), 2-SH C₁₇H₁₄ClN₂O₂S 352.83 Not explicitly reported
Triazole hybrid derivative (10f) 7-OCH₃, 6-OCH₃, 2-(4-CF₃-Ph), triazole C₂₉H₂₄F₃N₅O₅ 611.53 Antibacterial activity (synthesized)
Key Observations:
  • Substituent Effects : The position and type of substituents significantly alter bioactivity. For example, the triazole hybrid derivative (10f) exhibits antibacterial properties due to the trifluoromethylphenyl and triazole groups , whereas 2-cyclohexyl-1-phenylquinazolin-4(1H)-one shows acute oral toxicity .
  • Methoxy Group Impact : Methoxy groups at the 7-position (as in 7-Methoxyquinazolin-4(1H)-one) enhance solubility in polar solvents like DMSO , but their placement at other positions (e.g., 4-methoxyphenyl in ) may influence crystallinity and intermolecular interactions.

Pharmacological and Toxicological Profiles

  • Toxicity : 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one is classified as acutely toxic (H302) and irritating to skin and eyes (H315, H319), emphasizing the need for substituent optimization to reduce adverse effects .
  • Therapeutic Potential: Dihydroquinazolinones like MHY2251 (a SIRT1 inhibitor) highlight the role of the quinazolinone scaffold in modulating enzymatic activity, suggesting avenues for structural modifications in 7-Methoxy-4-phenylquinazolin-2(1H)-one .

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